Bethanechol-d6 (chloride)
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Overview
Description
Bethanechol-d6 (chloride) is a deuterium-labeled version of Bethanechol chloride, a parasympathomimetic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. Bethanechol chloride itself is an agonist of muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bethanechol-d6 (chloride) involves the incorporation of deuterium atoms into the molecular structure of Bethanechol chloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the synthesis of deuterated precursors, followed by their conversion into the final product under controlled conditions.
Industrial Production Methods
Industrial production of Bethanechol-d6 (chloride) involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Bethanechol-d6 (chloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions typically result in the formation of new compounds with altered functional groups .
Scientific Research Applications
Bethanechol-d6 (chloride) is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Receptor Binding Studies: Used to investigate the binding affinity and activity of muscarinic acetylcholine receptors.
Biomedical Research: Employed in studies related to gastrointestinal and urinary tract disorders due to its parasympathomimetic properties
Mechanism of Action
Bethanechol-d6 (chloride) exerts its effects by directly stimulating muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5) in the parasympathetic nervous system. This stimulation leads to increased smooth muscle tone in the gastrointestinal tract and bladder, promoting motility and urination. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the compound’s pharmacokinetics and metabolism more precisely .
Comparison with Similar Compounds
Similar Compounds
Bethanechol chloride: The non-deuterated version, used for similar applications but without the benefits of isotopic labeling.
Carbachol: Another muscarinic receptor agonist with similar pharmacological effects but different chemical structure.
Pilocarpine: A naturally occurring muscarinic agonist used in the treatment of glaucoma and dry mouth.
Uniqueness
Bethanechol-d6 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in the metabolic stability and distribution of the compound, making it a valuable tool for researchers .
Properties
Molecular Formula |
C7H17ClN2O2 |
---|---|
Molecular Weight |
202.71 g/mol |
IUPAC Name |
2-carbamoyloxypropyl-methyl-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/i2D3,3D3; |
InChI Key |
XXRMYXBSBOVVBH-HVTBMTIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(CC(C)OC(=O)N)C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cl-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.